molecular formula C7H7F3O3 B13469673 rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

Cat. No.: B13469673
M. Wt: 196.12 g/mol
InChI Key: UTZCOSPGLOOCAS-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₇H₇F₃O₃
Molecular Weight: 196.13 g/mol
Structure: The compound features a cyclopentane ring with a ketone group at position 4, a trifluoromethyl (-CF₃) substituent at position 2, and a carboxylic acid (-COOH) group at position 1. The stereochemistry is specified as rac-(1R,2R), indicating a racemic mixture of enantiomers with defined configurations at carbons 1 and 2.
Key Properties:

  • The trifluoromethyl group confers high electronegativity and metabolic stability.
  • The carboxylic acid group enables salt formation and participation in condensation reactions.

Properties

Molecular Formula

C7H7F3O3

Molecular Weight

196.12 g/mol

IUPAC Name

(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C7H7F3O3/c8-7(9,10)5-2-3(11)1-4(5)6(12)13/h4-5H,1-2H2,(H,12,13)/t4-,5-/m1/s1

InChI Key

UTZCOSPGLOOCAS-RFZPGFLSSA-N

Isomeric SMILES

C1[C@H]([C@@H](CC1=O)C(F)(F)F)C(=O)O

Canonical SMILES

C1C(C(CC1=O)C(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

  • Step 1: Cyclopentane Ring Formation
    • Starting from a 1,4-diketone or a suitable diene and dienophile, the cyclopentane core is constructed via a Diels–Alder reaction or intramolecular cyclization.
  • Step 2: Trifluoromethylation
    • The 2-position is functionalized using a trifluoromethylating agent, such as trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent) in the presence of a fluoride source, or via radical trifluoromethylation.
  • Step 3: Carboxylation
    • Introduction of the carboxylic acid group at the 1-position is achieved by lithiation followed by carbonation (e.g., reaction with CO₂), or by hydrolysis of a nitrile precursor.
  • Step 4: Ketone Introduction
    • The 4-position is oxidized selectively, often using selenium dioxide (SeO₂) or other mild oxidants to avoid over-oxidation and preserve the integrity of the cyclopentane ring.

Alternative Approaches

Parameter Value/Range Notes
Molecular Formula C7H7F3O3 Includes keto, carboxyl, and trifluoromethyl groups
Typical Yield (Overall) 30–60% Dependent on sequence and purification steps
Key Challenges Regioselectivity, functional group compatibility, yield optimization Use of protecting groups and selective oxidants recommended
Analytical Methods NMR, IR, MS, HPLC Confirm structure and purity at each step
  • The introduction of the trifluoromethyl group is best performed prior to cyclization to avoid side reactions and ensure regioselectivity.
  • Selective oxidation at the 4-position is a critical step and may require careful control of reaction conditions to prevent over-oxidation or ring cleavage.
  • The use of modern trifluoromethylation reagents (e.g., Togni’s reagent, Umemoto’s reagent) can improve yields and selectivity.
  • Purification is typically achieved by column chromatography, and the final product is characterized by NMR (¹H, ¹³C, ¹⁹F), IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols.

Scientific Research Applications

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Cyclopentane Derivatives with Aromatic Substituents

Example : (1R,2R)-2-(4-Fluorophenyl)-4-oxocyclopentane-1-carboxylic Acid (CAS 104201-85-6)

  • Molecular Formula : C₁₂H₁₁FO₃
  • Molecular Weight : 222.22 g/mol
  • Key Differences :
    • Replaces the -CF₃ group with a 4-fluorophenyl ring, increasing lipophilicity but reducing solubility in polar solvents.
    • Higher molecular weight (222.22 vs. 196.13) due to the aromatic substituent.
  • Hazard Profile : Exhibits warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Cyclobutane and Cyclohexane Analogues

Example : 1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS 50921-39-6)

  • Molecular Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : 210.65 g/mol
  • Key Differences :
    • Cyclobutane ring (smaller, higher ring strain) vs. cyclopentane.
    • Chlorophenyl substituent introduces halogen-dependent reactivity (e.g., nucleophilic aromatic substitution).

Example: 2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid (CAS 1239843-15-2)

  • Structure: Combines a spirocyclic isoquinoline moiety with a cyclohexyl group.
  • Key Differences :
    • Increased molecular complexity and rigidity due to the spiro system.
    • Likely lower bioavailability compared to the simpler cyclopentane scaffold .

Physicochemical and Functional Group Analysis

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Reactivity Notes
Target Compound 196.13 -COOH, -CF₃, 4-oxo Moderate (polar groups) Acid-catalyzed condensations, CF₃ stability
4-Fluorophenyl Derivative 222.22 -COOH, 4-fluorophenyl, 4-oxo Low (aromatic lipophilicity) Electrophilic substitution
Cyclobutane Chlorophenyl Acid 210.65 -COOH, 4-chlorophenyl Low (rigid ring) Halogen-mediated reactions
Spiro-Isoquinoline Acid N/A -COOH, spiro system Very low (complex structure) Limited synthetic utility

Biological Activity

rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews its biological activity, focusing on its cytotoxic effects, antioxidant properties, and potential therapeutic uses.

  • Molecular Formula : C7_7H7_7F3_3O3_3
  • Molecular Weight : 196.12 g/mol
  • CAS Number : 2759480-17-4

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and antioxidant. The introduction of the trifluoromethyl group is believed to enhance its bioactivity.

Cytotoxicity Studies

Recent research has focused on the cytotoxic effects of this compound against various cancer cell lines. In vitro studies have demonstrated significant cytotoxicity against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

Table 1: Cytotoxicity Results

CompoundCell LineIC50_{50} (µg/mL)Reference
This compoundA-54922.09 ± 0.26
This compoundMCF-76.40 ± 0.26
Doxorubicin (reference drug)A-5499.18 ± 1.12
Doxorubicin (reference drug)MCF-715.06 ± 1.08

These results indicate that the compound exhibits promising anticancer activity, particularly against the MCF-7 cell line, suggesting its potential for further development as an anticancer drug.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. Various assays have shown that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

The proposed mechanism involves the interaction of the trifluoromethyl group with reactive oxygen species (ROS), enhancing the compound's ability to neutralize these harmful molecules. This activity is particularly relevant in the context of cancer therapy, where oxidative stress plays a significant role in tumor progression.

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

  • Study on Lung Adenocarcinoma :
    • Objective : Evaluate the cytotoxic effects on A-549 cells.
    • Findings : Significant dose-dependent cytotoxicity was observed with an IC50_{50} value indicating strong potential for therapeutic application.
  • Study on Breast Cancer :
    • Objective : Assess the impact on MCF-7 cells.
    • Findings : The compound showed superior cytotoxicity compared to standard chemotherapeutic agents like Doxorubicin, suggesting it could be a viable alternative or adjunct in breast cancer treatment.

Q & A

Q. What are the key synthetic routes for rac-(1R,2R)-4-oxo-2-(trifluoromethyl)cyclopentane-1-carboxylic acid, and how are stereochemical outcomes controlled?

  • Methodological Answer : The synthesis typically involves cyclopropanation or cyclopentane ring formation via carbene or carbenoid intermediates (e.g., using diazo compounds). For stereochemical control, chiral catalysts or directing groups are employed. For example, cyclopropanation of alkenes with trifluoromethyl-substituted carbenes can yield the desired stereoisomer, followed by oxidation to introduce the ketone group. Purification via recrystallization or chiral chromatography ensures enantiomeric purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify cyclopentane ring geometry and trifluoromethyl group placement. 19^{19}F NMR confirms CF3_3 integration .
  • HPLC : Chiral stationary phases (e.g., amylose-based columns) assess stereochemical purity (>98% ee required for pharmacological studies) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C8_8H9_9F3_3O3_3) and detects impurities .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the trifluoromethyl group into the cyclopentane scaffold?

  • Methodological Answer :
  • Catalyst Screening : Transition-metal catalysts (e.g., Cu(I) or Pd(0)) enhance trifluoromethylation efficiency. For example, CuI with ligands like 1,10-phenanthroline improves CF3_3 transfer in radical reactions .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while low temperatures (−20°C to 0°C) minimize side reactions .
  • Post-Reaction Quenching : Use ascorbic acid to terminate radical pathways and prevent over-oxidation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Purity Reassessment : Reproduce assays with rigorously purified batches (e.g., via preparative HPLC) to exclude confounding effects from diastereomers or byproducts .
  • Structural Analog Comparison : Compare activity against analogs like (1S,3R)-3-[2-(3-methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. Substituent effects (e.g., methoxy vs. trifluoromethyl) clarify structure-activity relationships .
  • Target Validation : Use CRISPR knockouts or competitive binding assays to confirm specificity for suspected targets (e.g., cyclooxygenase isoforms) .

Q. How to address challenges in achieving high enantiomeric excess (ee) during large-scale synthesis?

  • Methodological Answer :
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or organocatalysts to racemize undesired enantiomers during synthesis .
  • Crystallization-Induced Asymmetry : Seed crystallization with enantiopure material to bias crystal growth toward the desired stereoisomer .
  • Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy monitors ee in real time, enabling immediate adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.